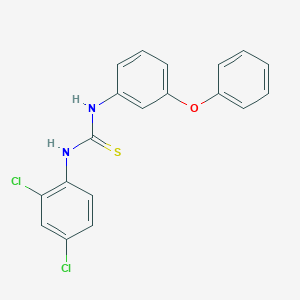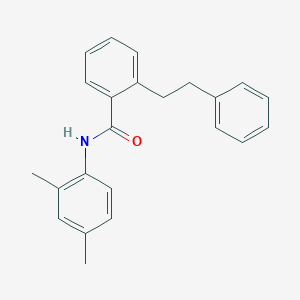
N-(2,4-dichlorophenyl)-N'-(3-phenoxyphenyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dichlorophenyl)-N'-(3-phenoxyphenyl)thiourea, also known as DCPPT, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DCPPT is a member of the thiourea family of compounds, which have been found to exhibit a wide range of biological activities.
作用机制
The mechanism of action of N-(2,4-dichlorophenyl)-N'-(3-phenoxyphenyl)thiourea is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. For example, N-(2,4-dichlorophenyl)-N'-(3-phenoxyphenyl)thiourea has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. N-(2,4-dichlorophenyl)-N'-(3-phenoxyphenyl)thiourea has also been found to bind to the estrogen receptor, which may explain its anti-cancer effects.
Biochemical and Physiological Effects
N-(2,4-dichlorophenyl)-N'-(3-phenoxyphenyl)thiourea has been found to exhibit a range of biochemical and physiological effects in various animal models and cell cultures. For example, N-(2,4-dichlorophenyl)-N'-(3-phenoxyphenyl)thiourea has been found to reduce the production of inflammatory cytokines in human immune cells, which may explain its anti-inflammatory effects. N-(2,4-dichlorophenyl)-N'-(3-phenoxyphenyl)thiourea has also been found to induce apoptosis (programmed cell death) in cancer cells, which may explain its anti-cancer effects.
实验室实验的优点和局限性
One advantage of N-(2,4-dichlorophenyl)-N'-(3-phenoxyphenyl)thiourea is its relatively low cost and ease of synthesis, which makes it a useful tool for scientific research. However, one limitation of N-(2,4-dichlorophenyl)-N'-(3-phenoxyphenyl)thiourea is its relatively low solubility in water, which may limit its use in certain experimental settings.
未来方向
There are many potential future directions for research on N-(2,4-dichlorophenyl)-N'-(3-phenoxyphenyl)thiourea. One area of interest is the development of new thiourea derivatives with improved biological activity and selectivity. Another area of interest is the study of N-(2,4-dichlorophenyl)-N'-(3-phenoxyphenyl)thiourea's potential applications in environmental science, particularly its ability to degrade persistent organic pollutants. Finally, further research is needed to fully understand the mechanism of action of N-(2,4-dichlorophenyl)-N'-(3-phenoxyphenyl)thiourea and its potential as a therapeutic agent for various diseases.
合成方法
N-(2,4-dichlorophenyl)-N'-(3-phenoxyphenyl)thiourea can be synthesized through a multi-step process involving the reaction of 2,4-dichlorophenyl isocyanate with 3-phenoxyaniline in the presence of a thiourea catalyst. The resulting product is purified through a series of recrystallization steps to yield pure N-(2,4-dichlorophenyl)-N'-(3-phenoxyphenyl)thiourea.
科学研究应用
N-(2,4-dichlorophenyl)-N'-(3-phenoxyphenyl)thiourea has been studied for its potential applications in a variety of scientific research fields, including pharmacology, toxicology, and environmental science. In pharmacology, N-(2,4-dichlorophenyl)-N'-(3-phenoxyphenyl)thiourea has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. In toxicology, N-(2,4-dichlorophenyl)-N'-(3-phenoxyphenyl)thiourea has been used as a model compound to study the toxicity of other thiourea derivatives. In environmental science, N-(2,4-dichlorophenyl)-N'-(3-phenoxyphenyl)thiourea has been studied for its potential to degrade persistent organic pollutants in soil and water.
属性
IUPAC Name |
1-(2,4-dichlorophenyl)-3-(3-phenoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2OS/c20-13-9-10-18(17(21)11-13)23-19(25)22-14-5-4-8-16(12-14)24-15-6-2-1-3-7-15/h1-12H,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEZEYFNGSIDAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)NC(=S)NC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[({[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}acetyl)amino]-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B6010926.png)
![4-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-1,3-oxazole-5-carboxamide](/img/structure/B6010927.png)
![2-{3-[2-(3,4-dimethoxyphenyl)vinyl]-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B6010929.png)
![2-[1-(butylamino)butylidene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6010936.png)
![N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-5-(methoxymethyl)-2-thiophenecarboxamide](/img/structure/B6010949.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-(4-ethoxyphenyl)-1,5-dihydro-4H-imidazol-4-one](/img/structure/B6010958.png)
![2-amino-5-(2,5-dimethoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6010965.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-(1-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-4-piperidinyl)propanamide](/img/structure/B6010973.png)
![1-[4-(3-methoxyphenoxy)but-2-yn-1-yl]-4-methylpiperazine hydrochloride](/img/structure/B6010980.png)
![N-({1-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methyl)-2-thiophenecarboxamide](/img/structure/B6010984.png)
![6-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B6010998.png)
![N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B6010999.png)
![N-(4-cyanophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B6011007.png)
